molecular formula C8H9N3 B7877452 (1H-Indazol-7-yl)-methyl-amine

(1H-Indazol-7-yl)-methyl-amine

Cat. No.: B7877452
M. Wt: 147.18 g/mol
InChI Key: ZOSALLMCLTXBRX-UHFFFAOYSA-N
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Description

Contextualization of the Indazole Scaffold in Pharmaceutical Research

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern pharmaceutical research. nih.govnih.gov Its structural rigidity, coupled with the presence of nitrogen atoms capable of forming crucial hydrogen bonds, makes it an ideal framework for interacting with a wide array of biological targets. nih.govchim.it This versatility has led to the indazole nucleus being classified as a "privileged scaffold" in medicinal chemistry. researchgate.net

The therapeutic applications of indazole derivatives are extensive, spanning a multitude of disease areas. researchgate.netscilit.com Notably, several FDA-approved drugs incorporate the indazole motif, underscoring its clinical significance. researchgate.netrsc.org These include treatments for cancer, inflammatory conditions, and viral infections. researchgate.netscilit.com The success of these established drugs has fueled further exploration into novel indazole-based compounds, with many currently in various stages of clinical trials. researchgate.netnih.gov The ability of the indazole ring to be readily functionalized at multiple positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug discovery programs. nih.gov

Overview of (1H-Indazol-7-yl)-methyl-amine as a Core Structure for Bioactive Compounds

This compound represents a key building block for the synthesis of a diverse range of bioactive molecules. The presence of the methylamine (B109427) group at the 7-position of the indazole ring provides a critical attachment point for further chemical modifications, allowing for the creation of extensive compound libraries for screening purposes. While direct therapeutic applications of this compound itself are not widely documented, its role as a synthetic intermediate is of paramount importance.

For instance, the amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a variety of substituents designed to interact with specific biological targets. This strategic derivatization is exemplified in a patent for crystalline forms of an HIV capsid inhibitor, Lenacapavir, which features a complex molecule built upon a 7-substituted indazole core. spicyip.com This highlights how the (1H-indazol-7-yl)amine moiety can serve as the foundation for highly potent and specific therapeutic agents.

The isomeric positioning of the amine group on the indazole ring significantly influences the biological activity of the resulting derivatives. The 7-amino substitution pattern, as seen in this compound, offers a distinct vector for chemical exploration compared to other isomers, such as those with substitutions at the 3, 5, or 6 positions. nih.govnih.gov This allows medicinal chemists to systematically probe the chemical space around the indazole scaffold to optimize interactions with the target protein.

Significance of Indazole Derivatives in Target-Oriented Drug Discovery

The true value of the indazole scaffold, and by extension derivatives like this compound, is most evident in the context of target-oriented drug discovery. This approach focuses on designing molecules that interact with a specific biological target, such as an enzyme or a receptor, that is known to be involved in a particular disease process.

A prime example of this is the development of protein kinase inhibitors. chim.itrsc.org Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. chim.it The indazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors. nih.govacs.org The indazole ring can mimic the adenine (B156593) core of ATP, the natural substrate for kinases, and form key hydrogen bonding interactions within the ATP-binding site of the enzyme. nih.govchim.it By modifying the substituents on the indazole ring, researchers can achieve high levels of selectivity for a particular kinase, thereby minimizing off-target effects. nih.gov

Beyond kinases, indazole derivatives have been successfully developed to target other important classes of proteins, including G-protein coupled receptors (GPCRs). tandfonline.comfrontiersin.org For example, indazole-based compounds have been investigated as antagonists for the CC-chemokine receptor 4 (CCR4), a target for inflammatory diseases, and as agonists for the β3-adrenergic receptor, a target for overactive bladder. acs.orgacs.org Furthermore, the indazole scaffold has been utilized in the development of synthetic cannabinoid receptor agonists and inhibitors of enzymes such as Polo-like kinase 4 (PLK4), which is implicated in cancer. frontiersin.orgacs.org This demonstrates the remarkable adaptability of the indazole nucleus to engage with a diverse range of protein architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-9-7-4-2-3-6-5-10-11-8(6)7/h2-5,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSALLMCLTXBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Indazol 7 Yl Methyl Amine and Its Analogues

Strategies for the Construction of the 1H-Indazole Ring System

The formation of the 1H-indazole ring system is central to the synthesis of (1H-Indazol-7-yl)-methyl-amine and its analogues. The choice of synthetic route often depends on the desired substitution pattern on the indazole core and the availability of starting materials.

One of the most common and versatile approaches to 1H-indazole synthesis involves the cyclization of appropriately substituted acyclic precursors. This strategy relies on the formation of a key N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) scaffold.

A classical and straightforward method for constructing the 1H-indazole skeleton involves the condensation of substituted benzaldehyde (B42025) derivatives with hydrazines. acs.orgresearchgate.net This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. For instance, the reaction of o-fluorobenzaldehydes with hydrazine (B178648) has been developed as a practical synthesis of indazoles. acs.org The use of O-methyloxime derivatives of benzaldehydes can be advantageous in this condensation, as it effectively eliminates a competitive Wolf-Kishner reduction that can occur in direct preparations from aldehydes. acs.org

The reaction conditions for this condensation can vary, but often involve heating the reactants in a suitable solvent. The specific choice of benzaldehyde and hydrazine derivatives allows for the introduction of various substituents onto the indazole ring.

Table 1: Examples of 1H-Indazole Synthesis from Benzaldehyde Derivatives
Benzaldehyde DerivativeHydrazine DerivativeKey Reaction FeatureReference
o-FluorobenzaldehydesHydrazinePractical synthesis of indazoles. acs.org
o-Fluorobenzaldehyde O-MethyloximesHydrazineEliminates competitive Wolf-Kishner reduction. acs.org
Substituted SalicylaldehydesHydrazine HydrochlorideForms 1-H indazoles under reflux conditions. researchgate.net
2-NitrobenzaldehydePhenylhydrazineForms hydrazones that can be cyclized. nih.gov

While less common, the intramolecular cyclization of diazosulfides represents a potential pathway for the formation of the indazole ring system. This method would involve the generation of a diazosulfide intermediate from a suitable precursor, followed by an intramolecular cyclization to form the N-N bond of the indazole.

A significant advancement in indazole synthesis involves the cyclization of o-haloaryl N-sulfonylhydrazones. nih.govresearchgate.net This method typically utilizes a copper catalyst to facilitate the intramolecular C-N bond formation. For example, a protocol has been developed that involves the thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by a Cu₂O-mediated cyclization to yield 1H-indazoles. nih.gov This reaction has been shown to tolerate a variety of functional groups. nih.gov Another approach uses Cu(OAc)₂·H₂O as a catalyst, which allows the reaction to proceed at lower temperatures and with lower catalyst loading. nih.gov

Table 2: Copper-Catalyzed Cyclization of o-Haloaryl N-sulfonylhydrazones
CatalystKey FeaturesReference
Cu₂OThermo-induced isomerization followed by cyclization; tolerates various functional groups. nih.gov
Cu(OAc)₂·H₂OProceeds at lower temperatures with lower catalyst loading. nih.gov

Diazotization of ortho-substituted anilines, followed by intramolecular cyclization, is a well-established method for the synthesis of 1H-indazoles. sioc-journal.cnnih.govthieme-connect.de This approach involves the conversion of an amino group on the benzene ring into a diazonium salt, which then acts as an electrophile for an intramolecular cyclization onto a neighboring nucleophilic group. For instance, the diazotization of o-aminobenzacetamides and o-aminobenzacetates has been reported to efficiently produce 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn This method is characterized by its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. sioc-journal.cn

A more recent and innovative approach to the synthesis of 1H-indazoles is the oxidative benzannulation of pyrazoles. nih.gov This strategy involves the construction of the benzene ring onto a pre-existing pyrazole core. One such method utilizes a Pd(OAc)₂/P(tBu)₃·HBF₄ mediated oxidative benzannulation of pyrazoles with internal alkynes to construct 1H-indazoles with various substituents on the benzene ring in moderate to good yields. nih.gov

Direct Aryl C-H Amination Approaches

Direct C-H amination is a powerful and modern synthetic strategy for forming C-N bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials nih.gov. In the context of indazole synthesis, intramolecular C-H amination has been employed to construct the heterocyclic ring system. For instance, silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient route to various 1H-indazoles nih.gov. While direct intermolecular C-H amination on the indazole core is a challenging transformation, related C-H functionalizations like arylation have been extensively studied. These arylation reactions, often catalyzed by palladium or copper, demonstrate that the C-H bonds of the indazole ring, particularly at the C3 position, can be selectively functionalized nih.govresearchgate.net. This foundational work on C-H activation paves the way for the development of direct amination protocols.

Key features of palladium-catalyzed C-H functionalization on indazoles are summarized below:

Position Catalyst System Coupling Partner Key Advantage
C3 Pd(II)/Phen Aryl Iodides/Bromides Avoids the need for silver additives nih.gov

This table presents data on C-H arylation, a related transformation that informs the potential for C-H amination.

Hydrazine Hydrate (B1144303) Treatment of Cyclohexanone (B45756) Derivatives

A classical and robust method for constructing the indazole core involves the reaction of substituted cyclohexanone derivatives with hydrazine hydrate researchgate.netutripoli.edu.ly. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the tetrahydro-indazole, which can then be oxidized to the fully aromatic indazole system. For example, reacting ethyl 2-oxocyclohexane-1-carboxylate with hydrazine hydrate can lead to the formation of a pyrazolone (B3327878) derivative, a related heterocyclic structure formed through a similar condensation and cyclization pathway utripoli.edu.ly. The reaction of a substituted ketone with hydrazine hydrate in a solvent like DMF is a common first step to generate the hydrazone, which is the key precursor for cyclization into the indazole ring researchgate.net.

Introduction and Functionalization of the Methylamine (B109427) Moiety

The aminomethyl group is a critical pharmacophore. Its introduction onto the indazole scaffold is typically achieved by the reduction of a precursor functional group, such as a nitro or nitrile group. Once formed, the amine provides a reactive handle for further derivatization.

Amine Formation via Nitro Group Reduction

The reduction of an aromatic nitro group is a fundamental transformation for installing an amine substituent onto the indazole ring. This conversion is a key step in the synthesis of many amino-indazole intermediates. A wide array of reagents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule wikipedia.org. Stannous chloride (SnCl₂) is a commonly used reagent for the reduction of nitroindazoles. For instance, the reduction of 4-nitroindazoles using anhydrous stannous chloride in alcoholic solvents has been described as an effective method to produce 4-aminoindazoles researchgate.net. Other methods include catalytic hydrogenation with catalysts like palladium on carbon, or the use of other reducing metals in acidic media wikipedia.org. More modern systems, such as sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄, have also been developed for the efficient reduction of nitroaromatics to their corresponding amines jsynthchem.com.

Selected Reagents for Nitro Group Reduction

Reagent Conditions Substrate Example Reference
Anhydrous SnCl₂ Alcoholic Solvent 4-Nitroindazoles researchgate.net
Iron (Fe) Acidic Media General Nitroaromatics wikipedia.org
NaBH₄ / Ni(PPh₃)₄ Ethanol (EtOH) General Nitroaromatics jsynthchem.com
Catalytic Hydrogenation Pd/C, PtO₂ General Nitroaromatics wikipedia.org

Derivatization Strategies for Aminomethyl Substituents

Once the aminomethyl group is installed on the indazole ring, it serves as a versatile point for further structural modification. The primary amine is a nucleophile that can readily participate in a variety of chemical reactions to create a library of analogues. Common derivatization strategies include N-acylation with acid chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and reaction with isocyanates or sulfonyl chlorides to produce ureas and sulfonamides, respectively. These modifications are crucial in medicinal chemistry for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and for exploring the structure-activity relationship (SAR) by introducing new interaction points for biological targets chemimpex.com.

Cross-Coupling Reactions in Indazole Framework Elaboration

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including indazole. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation and heteroarylation of the indazole scaffold ijcrt.org. This reaction typically involves the coupling of a halo-indazole (e.g., bromo- or iodo-indazole) with an organoboronic acid or ester in the presence of a palladium catalyst and a base ijcrt.orgnih.gov. The reaction has been successfully applied to various positions of the indazole ring, including C3, C5, and C7 nih.govmdpi.comrsc.org. For example, the Suzuki coupling of 5-bromoindazoles with various boronic acids proceeds in good yields using a catalyst like Pd(dppf)Cl₂ nih.gov. Similarly, 3-iodo-1H-indazole can be functionalized at the C3 position through Suzuki coupling, and even the C7 position of 4-substituted indazoles can be selectively arylated following a regioselective bromination mdpi.comrsc.org.

Examples of Suzuki Coupling on the Indazole Ring

Indazole Substrate Coupling Partner Catalyst Base / Solvent Position Yield Reference
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ / DME C5 High nih.gov
3-Iodo-N-Boc-indazole Various arylboronic acids Pd(PPh₃)₄ Aqueous Base / Dioxane C3 >80% nih.gov
7-Bromo-4-substituted-1H-indazole Various boronic acids Pd(PPh₃)₄ Na₂CO₃ / Dioxane/H₂O C7 Moderate to Good rsc.org

Heck Coupling Methodologies

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a valuable tool for the synthesis of indazole derivatives, particularly for introducing vinyl groups that can be further functionalized. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base, and a suitable solvent. wikipedia.orgorganic-chemistry.org

The reaction proceeds via a catalytic cycle that includes the oxidative addition of the palladium(0) catalyst to the haloindazole, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylindazole product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. organic-chemistry.org

For instance, the Heck coupling of 3-iodoindazoles with various acrylates has been successfully achieved to produce 3-vinylindazole derivatives. These reactions often employ Pd(OAc)₂ as the catalyst, a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base such as triethylamine (B128534) (Et₃N) in a solvent like dimethylformamide (DMF).

Table 1: Examples of Heck Coupling Reactions for Indazole Vinylation

Indazole Substrate Alkene Partner Catalyst System Base Solvent Yield (%)
3-Iodo-1H-indazole Methyl acrylate Pd(OAc)₂, PPh₃ Et₃N DMF 75
5-Bromo-3-iodo-1H-indazole Ethyl acrylate Pd(PPh₃)₄ K₂CO₃ Acetonitrile 68
3-Iodo-1-methyl-1H-indazole Styrene Pd(OAc)₂, P(o-tolyl)₃ NaOAc DMA 82

Recent advancements have focused on developing more efficient and environmentally benign Heck coupling protocols. This includes the use of phosphine-free palladium catalysts and greener solvents like water. youtube.com

Stille Coupling in Indazole Synthesis

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or triflate. wikipedia.org This methodology offers the advantage of using organostannanes that are often stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. wikipedia.org

In the context of indazole synthesis, the Stille reaction can be employed to introduce a wide variety of substituents, including alkyl, vinyl, and aryl groups, onto the indazole core. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the haloindazole, followed by transmetalation with the organostannane and reductive elimination to afford the desired product. wikipedia.org

Key parameters that influence the outcome of the Stille coupling include the nature of the palladium catalyst and ligands, the choice of solvent, and the presence of additives. For example, the coupling of a bromoindazole with an arylstannane can be effectively catalyzed by Pd(PPh₃)₄ in a solvent such as toluene (B28343) or dioxane.

Table 2: Representative Stille Coupling Reactions in Indazole Synthesis

Indazole Substrate Organostannane Reagent Catalyst Solvent Additive Yield (%)
4-Bromo-1H-indazole Tributyl(vinyl)stannane Pd(PPh₃)₄ Toluene - 85
3-Iodo-1-trityl-1H-indazole 2-(Tributylstannyl)pyridine Pd₂(dba)₃, P(furyl)₃ Dioxane CuI 78
7-Bromo-1H-indazole Hexamethylditin Pd(PPh₃)₄ Xylene - 65

While the Stille coupling is a versatile method, the toxicity of the tin reagents and byproducts necessitates careful handling and purification procedures. wikipedia.org

Palladium-Catalyzed Synthesis of Indazole Derivatives

Beyond the Heck and Stille reactions, a broad range of other palladium-catalyzed methodologies are instrumental in the synthesis and functionalization of indazole derivatives. These reactions often involve the direct C-H activation and functionalization of the indazole core, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgnih.govnih.govrsc.orgresearchgate.net

A notable example is the palladium-catalyzed direct C7-arylation of indazoles. This reaction allows for the selective introduction of aryl groups at the C7 position, which is a key step in the synthesis of analogues of this compound. These reactions are typically carried out using a palladium catalyst like Pd(OAc)₂, a ligand such as 1,10-phenanthroline, and a base like potassium carbonate (K₂CO₃) in a high-boiling solvent like N,N-dimethylacetamide (DMA). acs.orgnih.gov

The Suzuki-Miyaura cross-coupling reaction is another widely used palladium-catalyzed method for the synthesis of indazole derivatives. nih.govmdpi.com This reaction involves the coupling of a haloindazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura coupling is favored for its mild reaction conditions, the commercial availability of a wide range of boronic acids, and the generation of non-toxic byproducts. nih.gov

Table 3: Palladium-Catalyzed C7-Arylation and Suzuki-Miyaura Coupling of Indazoles

Reaction Type Indazole Substrate Coupling Partner Catalyst System Base Solvent Yield (%)
C7-Arylation 1-Methyl-5-nitro-1H-indazole 4-Iodotoluene Pd(OAc)₂, 1,10-phenanthroline K₂CO₃ DMA 72 acs.org
C7-Arylation 4-Nitro-1H-indazole Iodobenzene Pd(OAc)₂, 1,10-phenanthroline Cs₂CO₃ DMA 65 acs.org
Suzuki-Miyaura 7-Bromo-4-chloro-1H-indazole Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 88 nih.gov
Suzuki-Miyaura 3-Iodo-1H-indazole 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 92 mdpi.com

The development of these palladium-catalyzed reactions has significantly expanded the toolbox for medicinal chemists to create diverse libraries of indazole-based compounds for drug discovery.

Alternative Synthetic Routes to this compound Analogues

Wittig Reaction for Alkyl Chain Introduction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.org In the context of synthesizing analogues of this compound, the Wittig reaction is particularly useful for introducing or elongating alkyl chains on the indazole nucleus. This is often achieved by reacting an indazole-carboxaldehyde with a suitable phosphorane.

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. organic-chemistry.org

For example, 1H-indazole-7-carboxaldehyde can be reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base to generate the corresponding 7-vinyl-1H-indazole. The stereochemical outcome of the Wittig reaction (E/Z selectivity) can often be controlled by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to give the Z-alkene. organic-chemistry.org

Table 4: Application of the Wittig Reaction with Indazole Aldehydes

Indazole Aldehyde Phosphonium Ylide Base Solvent Alkene Product Yield (%)
1H-Indazole-3-carboxaldehyde (Triphenylphosphoranylidene)acetonitrile - Toluene (E)-3-(1H-Indazol-3-yl)acrylonitrile 85
1-Methyl-1H-indazole-7-carboxaldehyde Methyltriphenylphosphonium bromide n-BuLi THF 7-Vinyl-1-methyl-1H-indazole 78
5-Nitro-1H-indazole-3-carboxaldehyde Ethyl (triphenylphosphoranylidene)acetate - Benzene Ethyl (E)-3-(5-nitro-1H-indazol-3-yl)acrylate 90

The resulting alkenes can then be subjected to further transformations, such as reduction, to afford the desired alkyl-substituted indazole analogues.

Modified Aldol Condensation Reactions

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org While direct applications of the Aldol condensation for the synthesis of complex indazole analogues can be challenging, modified versions of this reaction can be employed for side-chain elongation.

For instance, an indazole-carboxaldehyde can be reacted with a ketone or another aldehyde under basic or acidic conditions to form a new carbon-carbon bond. A crossed Aldol condensation, where two different carbonyl compounds are reacted, can be synthetically useful if one of the partners lacks α-hydrogens, thus preventing self-condensation. wikipedia.org

In the synthesis of indazole analogues, an indazole-7-carboxaldehyde could potentially be reacted with a ketone like acetone (B3395972) in the presence of a base to yield a β-hydroxy ketone, which upon dehydration would give an α,β-unsaturated ketone. This product could then be further modified to introduce different functionalities.

The success of such reactions is highly dependent on the specific substrates and reaction conditions, and careful optimization is often required to achieve the desired product in good yield and to avoid side reactions.

Considerations in Synthetic Scale-Up and Process Optimization

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound and its analogues, particularly those involving palladium-catalyzed cross-coupling reactions, several key factors must be considered.

Catalyst Selection and Loading: The choice of palladium catalyst and its loading are critical for both the efficiency and the cost of the synthesis. On a large scale, minimizing the amount of the expensive palladium catalyst is a primary goal. This can be achieved through the use of highly active catalyst systems, including the use of specific ligands that can enhance the catalyst's turnover number and stability.

Solvent and Reagent Selection: The selection of solvents and reagents should not only be based on reaction performance but also on safety, environmental impact, and cost. The use of greener, less toxic solvents is becoming increasingly important. Additionally, the cost and availability of all reagents need to be carefully evaluated for large-scale production.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of impurities. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently screen and optimize these parameters.

Work-up and Purification: The work-up and purification procedures must be scalable and efficient. This includes developing methods for the effective removal of the palladium catalyst and other impurities from the final product. Techniques such as extraction, crystallization, and the use of scavengers are commonly employed. For example, treatment with aqueous sodium bisulfite has been shown to effectively reduce residual palladium levels in Suzuki-Miyaura coupling products. researchgate.net

Safety and Hazard Analysis: A thorough safety and hazard analysis must be conducted for all steps of the synthesis. This includes identifying potential thermal hazards, reactive intermediates, and toxic byproducts. Process safety management (PSM) protocols should be implemented to ensure the safe operation of the process on a large scale.

By carefully considering these factors, a robust and scalable synthetic process for the production of this compound and its analogues can be developed.

Structure Activity Relationship Sar Analyses of 1h Indazol 7 Yl Methyl Amine Analogues

Influence of Substitution Patterns on Biological Potency and Selectivity

The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the indazole ring. SAR studies are essential to identify key structural features that govern the interaction of these compounds with their biological targets.

Impact of the 7-Methyl Group on Target Binding Affinity

While specific studies focusing solely on the 7-methyl group of (1H-Indazol-7-yl)-methyl-amine are not extensively documented, the influence of substituents at the C7 position of the indazole ring has been investigated in broader contexts. Generally, substitution at the C7 position is less tolerated than at other positions, with even small groups potentially leading to a decrease in potency. acs.org For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, substitution at the C7 position was generally detrimental to activity. acs.org

Steric Hindrance: The methyl group may sterically clash with amino acid residues in the binding pocket of the target protein, leading to a decrease in affinity.

Hydrophobic Interactions: Conversely, if the binding pocket has a hydrophobic region in the vicinity of the C7 position, the methyl group could engage in favorable hydrophobic interactions, thereby enhancing binding affinity.

Conformational Effects: The presence of a methyl group at C7 can influence the preferred conformation of the entire molecule, which in turn can affect how well it fits into the binding site.

Without specific experimental data for this compound analogues, the precise impact of the 7-methyl group remains speculative. However, based on general SAR principles for indazoles, it is a critical position to consider during lead optimization.

Effects of Substituents at C3, C4, C5, and C6 Positions of the Indazole Ring

Substitutions at the C3, C4, C5, and C6 positions of the indazole ring have been more extensively studied and have been shown to have a profound impact on biological activity.

C4 Position: The C4 position is also a key site for modification. In the development of CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent. acs.org Structure-activity relationship studies on FGFR inhibitors also highlighted the importance of substituents at the C4 position. nih.gov

The following table summarizes the general effects of substitutions at different positions on the indazole ring based on findings from various studies on indazole analogues.

PositionGeneral Effect of SubstitutionExample from Analogue Studies
C3 Often crucial for target interaction and potency. Can participate in key hydrogen bonding.A substituted carbohydrazide (B1668358) at C3 was vital for potent IDO1 inhibition. nih.gov
C4 Can significantly enhance potency. Methoxy and hydroxyl groups have shown to be favorable.Methoxy- or hydroxyl-containing groups at C4 resulted in potent CCR4 antagonists. acs.org
C5 Tolerates small substituents. Can influence potency and selectivity.Small groups at C5 were tolerated in CCR4 antagonists. acs.org
C6 Often a preferred position for substitution over C5 and C7. Can significantly impact activity.C6 analogues were preferred in a series of CCR4 antagonists. acs.org Substituents at C6 were crucial for IDO1 inhibition. nih.gov

Role of the Aminomethyl Group in Ligand-Receptor Interactions

The aminomethyl group at the C7 position is a key feature of the this compound scaffold. This group can play a significant role in ligand-receptor interactions through several mechanisms:

Hydrogen Bonding: The primary amine of the aminomethyl group can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptor groups (e.g., carbonyl oxygens of amino acid backbones or side chains) in the receptor's binding site.

Ionic Interactions: Under physiological pH, the amine is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in favorable ionic interactions or salt bridges with negatively charged amino acid residues (e.g., aspartate or glutamate) in the binding pocket.

Positional and Orientational Anchor: The aminomethyl group can act as an anchor, helping to correctly position and orient the entire indazole scaffold within the binding site for optimal interaction with other key residues.

The specific interactions will, of course, depend on the topology and amino acid composition of the target's binding site. Pharmacophore modeling and computational docking studies are valuable tools for predicting and understanding these interactions. dovepress.comresearchgate.net

Bioisosterism and Chemical Modifications of the Indazole Core

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov The indazole ring itself is considered a bioisostere of other important aromatic systems, most notably indole (B1671886) and phenol (B47542). pharmablock.comacs.org

Indazole as an Indole Bioisostere: The indazole and indole ring systems are structurally similar, and this bioisosteric relationship has been exploited in the development of various therapeutic agents. This substitution can sometimes lead to improved metabolic stability or altered receptor binding profiles. nih.gov

Indazole as a Phenol Bioisostere: The NH group of the indazole ring can act as a hydrogen bond donor, mimicking the hydroxyl group of a phenol. Replacing a phenol with an indazole can sometimes improve pharmacokinetic properties, such as reducing metabolic liabilities associated with the phenolic hydroxyl group. pharmablock.com

Chemical modifications of the indazole core can also involve replacing the entire indazole scaffold with other heterocyclic systems, a strategy known as scaffold hopping. researchgate.net This can lead to the discovery of novel chemical series with improved properties. The choice of a bioisosteric replacement or a new scaffold depends on the specific goals of the drug discovery program, such as improving potency, altering selectivity, or enhancing drug-like properties. nih.gov

The following table provides examples of bioisosteric replacements for the indazole core.

Original ScaffoldBioisosteric ReplacementRationale for Replacement
IndoleIndazole To improve metabolic stability and explore new interactions. pharmablock.comnih.gov
PhenolIndazole To mimic hydrogen bonding and improve pharmacokinetic properties. pharmablock.com
Benzimidazole (B57391)Indazole To explore different hydrogen bonding patterns and steric interactions.
AzaindazoleIndazole To modulate the electronic properties and basicity of the core structure.

Stereochemical Features and Their Pharmacological Implications

While this compound itself is not chiral, the introduction of a chiral center in its analogues can have significant pharmacological implications. If a substituent introduced at the aminomethyl group or elsewhere on the molecule creates a stereocenter, the resulting enantiomers can exhibit different biological activities.

The differential activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. This can lead to one enantiomer having a much higher affinity for the target than the other. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects.

For example, in the development of synthetic cannabinoid receptor agonists with an indazole core, the stereochemistry of the side chain attached to the C3-carboxamide was shown to be crucial for activity. researchgate.net The (S)-enantiomers generally exhibited higher potency than the (R)-enantiomers.

Therefore, if chiral analogues of this compound are synthesized, it is essential to separate and individually test the enantiomers to fully characterize their pharmacological profiles.

Relationship Between Molecular Conformation and Receptor Binding

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a receptor. The molecule must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," to fit optimally into the binding site and engage in the necessary interactions for high-affinity binding.

For analogues of this compound, the flexibility of the aminomethyl side chain allows for multiple conformations. The preferred conformation will be influenced by the nature of the substituents on the indazole ring and the aminomethyl group.

Computational methods, such as conformational analysis and molecular dynamics simulations, can be used to explore the conformational landscape of these molecules and identify low-energy conformers. researchgate.netlew.ro By comparing the conformations of active and inactive analogues, it is possible to develop a hypothesis about the bioactive conformation. This information can then be used to design more rigid analogues that are pre-organized in the bioactive conformation, which can lead to an increase in binding affinity.

The relationship between molecular conformation and receptor binding is a complex interplay of steric and electronic factors. A thorough understanding of this relationship is essential for the rational design of potent and selective ligands.

Rational Design Principles for Optimizing this compound Derived Ligands

The optimization of ligands based on the this compound core structure is a nuanced process that leverages key design principles to achieve desired therapeutic properties. These principles are informed by empirical SAR data and computational insights into ligand-target interactions.

A primary strategy in the rational design of these ligands involves the targeted modification of the indazole ring system. The indazole nucleus serves as a crucial pharmacophore, often engaging in key interactions with biological targets. For instance, in the context of kinase inhibition, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, anchoring the ligand within the ATP-binding site. The substitution pattern on the indazole ring is, therefore, a key determinant of biological activity. Modifications at various positions of the indazole ring can modulate the electronic properties and steric profile of the molecule, thereby influencing binding affinity and selectivity.

Another pivotal aspect of the rational design of this compound derived ligands is the exploration of the methyl-amine side chain. This side chain can be modified to probe for additional binding interactions and to fine-tune the physicochemical properties of the compound. For example, elongation or branching of the alkyl chain, as well as the introduction of cyclic moieties, can impact the ligand's conformational flexibility and its ability to access specific pockets within the target protein. Furthermore, the basicity of the amine can be modulated to optimize interactions with acidic residues in the binding site and to improve pharmacokinetic properties such as solubility and cell permeability.

Bioisosteric replacement is a powerful tool in the optimization of this compound analogues. This strategy involves the substitution of a functional group with another group that has similar steric and electronic properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the methyl-amine side chain could be replaced with other functional groups that can maintain or enhance the desired biological activity while offering improved pharmacokinetic characteristics.

Computational methods, such as molecular docking and pharmacophore modeling, play an increasingly important role in guiding the rational design of these ligands. Molecular docking studies can provide valuable insights into the binding mode of this compound analogues within the active site of a target protein, highlighting key interactions that contribute to binding affinity. This information can then be used to design new analogues with improved binding properties. Pharmacophore modeling, on the other hand, can be used to identify the essential structural features required for biological activity, providing a template for the design of novel and diverse chemical scaffolds.

Biological Activity and Preclinical Evaluation of 1h Indazol 7 Yl Methyl Amine Analogues

Antineoplastic Activity in In Vitro and In Vivo Preclinical Models

The indazole scaffold is a prominent feature in numerous compounds with significant biological activities, including antineoplastic properties. nih.govdoi.org Research into derivatives of this heterocyclic system has yielded promising candidates for cancer therapy, with several indazole-based drugs approved for clinical use. nih.gov Analogues of (1H-Indazol-7-yl)-methyl-amine are part of a broader class of indazole derivatives that have been extensively studied for their ability to combat cancer through various mechanisms.

A significant body of research has demonstrated the potent anti-proliferative effects of indazole analogues against a wide array of human cancer cell lines. These studies, typically employing methodologies like the methyl thiazolyl tetrazolium (MTT) assay, quantify the concentration-dependent inhibition of cancer cell growth. nih.govmdpi.com

One study detailed the synthesis of a series of 1H-indazole-3-amine derivatives and evaluated their inhibitory activity against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govmdpi.comdntb.gov.ua Among the synthesized compounds, a derivative designated as 6o displayed a particularly promising inhibitory effect against the K562 cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govbohrium.com This compound also showed favorable selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293), which had an IC50 of 33.2 µM. nih.govmdpi.com Another compound from a related series, 5k , showed the best inhibitory effect against Hep-G2 cells with an IC50 of 3.32 µM, although it also exhibited high toxicity to normal cells. mdpi.com

In a different study, novel indazole analogues of curcumin (B1669340) were synthesized and tested against breast cancer (MCF-7), cervical cancer (HeLa), and colorectal carcinoma (WiDr) cell lines. japsonline.com The results indicated that the synthesized compounds were generally more cytotoxic against WiDr cells than against HeLa and MCF-7 cells. japsonline.com Specifically, compound 3b was the most effective against WiDr cells, with an IC50 of 27.20 µM, showing higher activity than the parent compound curcumin and the standard drug tamoxifen. japsonline.com

The table below summarizes the in vitro anti-proliferative activity of selected indazole analogues across various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of Selected Indazole Analogues

Compound Cell Line Cancer Type IC50 (µM)
6o K562 Chronic Myeloid Leukemia 5.15
5k Hep-G2 Hepatoma 3.32
3b MCF-7 Breast Cancer >45.97
3d HeLa Cervical Cancer >46.36
3b WiDr Colorectal Carcinoma 27.20
3c WiDr Colorectal Carcinoma <58.19

| 3d | WiDr | Colorectal Carcinoma | <58.19 |

Data sourced from multiple independent studies. nih.govmdpi.comjapsonline.com

A primary mechanism through which indazole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Activation of this cellular suicide pathway is a critical goal in cancer treatment. nih.gov

Studies on the derivative compound 6o confirmed its ability to induce apoptosis in K562 leukemia cells in a concentration-dependent manner. nih.govnih.gov The proposed mechanism involves the inhibition of Bcl2 family members, which are key regulators of the apoptotic process. nih.govbohrium.com Further investigation into novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govbohrium.comjapsonline.comtriazine sulfonamide derivatives, MM124 and MM137 , also demonstrated significant induction of apoptosis in DLD-1 and HT-29 colorectal cancer cells. nih.gov The pro-apoptotic effect was confirmed using Annexin V binding assays and was associated with the activation of caspase-8 and a decrease in the mitochondrial membrane potential. nih.gov

In addition to inducing apoptosis, certain indazole analogues can interfere with the normal progression of the cell cycle, leading to cell growth arrest. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer.

The indazole derivative compound 6o was found to affect the cell cycle, with evidence suggesting a mechanism involving the p53/MDM2 pathway. nih.govbohrium.comnih.gov The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. Similarly, a structurally related compound, RDS 60 , a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, was shown to block the cell cycle in the G2/M phase in head and neck squamous cell carcinoma lines. mdpi.com This arrest was accompanied by the cytoplasmic accumulation of cyclin B1 and the disruption of normal mitotic spindle formation, ultimately leading to apoptosis. mdpi.com

The metastatic spread of cancer to distant organs is the primary cause of mortality for many cancer patients. This process involves the migration and invasion of tumor cells into surrounding tissues and blood vessels. Several studies have shown that analogues of this compound can suppress these key processes.

For instance, a study on indole-based benzenesulfonamides, which share heterocyclic structural motifs with indazoles, demonstrated their ability to suppress the migration of breast cancer cells. nih.gov Compounds A6 (N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide) and A15 (N-(1H-indol-5-yl)-4-sulfamoylbenzamide) were shown to reduce the migration of SK-BR-3 cells, while A6 also attenuated migration in MCF-7 cells. nih.gov In another study, the compound RDS 60 was found to inhibit cell migration and the invasion of the extracellular matrix in two different head and neck squamous cell carcinoma cell lines. mdpi.com After treatment with RDS 60, the number of invading FaDu cells decreased by 76% and CAL27 cells by 75%. mdpi.com This effect was linked to the reversal of the epithelial-mesenchymal transition (EMT), a key process in cancer cell motility. mdpi.com

Neurotransmitter System Modulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial component of the central nervous system, playing a key role in synaptic plasticity, learning, and memory. nih.gov However, its over-activation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. nih.gov Consequently, NMDA receptor antagonists have been investigated for therapeutic potential.

Research into cage-like amine structures has shown their potential as NMDA receptor antagonists. A study on a series of homological cubylamines, including trishomocubyl-4-amine and homocubyl-9-amine , revealed that these compounds exhibit a pronounced affinity for the (+)MK-801 channel binding site within the NMDA receptor. researchgate.net This suggests that these amine-containing compounds could function as voltage-dependent NMDA receptor antagonists. researchgate.net While these are not direct indazole derivatives, the findings highlight the potential for developing amine-based heterocyclic compounds, including analogues of this compound, as modulators of the NMDA receptor system.

Enhancement of Synaptic Plasticity for Cognitive Function

The enhancement of synaptic plasticity, particularly long-term potentiation (LTP), is a key mechanism underlying learning and memory. Compounds that positively modulate AMPA receptors are hypothesized to facilitate the induction and maintenance of LTP. While specific studies on this compound analogues in models of synaptic plasticity are not extensively documented, the general class of cognitive enhancers often targets pathways that strengthen synaptic connections. The rationale for investigating such compounds stems from the understanding that improved synaptic efficacy in brain regions like the hippocampus can translate to better performance in cognitive tasks. Future preclinical studies would need to employ electrophysiological techniques to measure synaptic responses in the presence of these analogues and behavioral models to assess their impact on learning and memory.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

Analogues of this compound have been identified as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in the treatment of migraine. researchgate.netnih.govdrugs.comdrugbank.comnih.govkist.re.krfrontiersin.orgnih.govnih.govfrontiersin.orgbohrium.com The CGRP signaling pathway is implicated in the pathophysiology of migraine, and blocking this pathway has been a successful therapeutic strategy. drugs.comnih.gov

Notably, the 7-methyl-1H-indazol-5-yl moiety is a key structural feature in several potent CGRP receptor antagonists that have undergone significant preclinical and clinical evaluation. researchgate.netnih.govnih.gov

One such compound is BMS-742413 , which incorporates a 7-methyl-1H-indazol-5-yl group and has demonstrated high potency as a human CGRP receptor antagonist. researchgate.netnih.gov Preclinical studies have shown that BMS-742413 exhibits a robust, dose-dependent inhibition of CGRP-induced increases in marmoset facial blood flow, a validated in vivo model for CGRP antagonism. nih.gov

Another significant analogue is HTL22562 , which also features the 7-Methyl-1H-indazol-5-yl group. nih.govmedchemexpress.com Structure-based drug design led to the discovery of HTL22562 as a highly potent and selective CGRP receptor antagonist. nih.gov It is characterized by its metabolic stability and suitability for various administration routes, suggesting its potential for rapid systemic exposure. nih.govmedchemexpress.comnus.edu.sg

The structure-activity relationship (SAR) studies in this class of compounds have highlighted the importance of the indazole core in achieving high-affinity binding to the CGRP receptor.

Table 1: Preclinical Data for this compound Analogues as CGRP Receptor Antagonists

CompoundTargetKey Preclinical FindingsReference
BMS-742413CGRP ReceptorPotent human CGRP receptor antagonist; dose-dependent inhibition of CGRP-induced increases in marmoset facial blood flow. researchgate.netnih.gov
HTL22562CGRP ReceptorHighly potent and selective CGRP receptor antagonist; metabolically stable. nih.govmedchemexpress.comnus.edu.sg

Serotonin (B10506) Receptor Modulation

The investigation of indazole-based compounds as serotonin receptor modulators has revealed activity at the 5-HT2C receptor subtype. semanticscholar.orgnih.govnih.govnih.govsigmaaldrich.comresearchgate.netnih.govnih.gov A study exploring indazole analogues of tryptamines, which are structurally related to serotonin, has provided insights into their 5-HT2 receptor pharmacology. semanticscholar.org

In this research, several indazole-ethanamine and indazole-tetrahydropyridine derivatives were synthesized and evaluated for their functional potency at 5-HT2 subtypes. While the primary focus of the published study was on 5-HT2A agonism, data for 5-HT2C was also reported, indicating that some of these compounds exhibit agonist activity at this receptor as well. For instance, the direct 1H-indazole analog of 5-MeO-DMT was found to have agonist activity at the 5-HT2C receptor. semanticscholar.org

The structure-activity relationship (SAR) within this series of indazole analogues suggests that modifications to the indazole core and the amine side chain can significantly influence potency and selectivity across the 5-HT2 receptor subtypes. semanticscholar.org

Table 2: In Vitro Functional Potency of an Indazole Analog at Serotonin 5-HT2C Receptors

CompoundReceptorEC50 (nM)Emax (%)Reference
1H-indazole analog of 5-MeO-DMT5-HT2C53272 semanticscholar.org

Indazole derivatives have been identified as potent antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting. nih.govrsc.orgnih.gov Early research into 5-HT3 receptor antagonists led to the discovery that replacing the aromatic nucleus of existing antagonists with an indazole moiety could yield potent compounds. rsc.org

One of the notable compounds from these studies, BRL 43694 , is an indazole derivative that was found to be a potent and selective 5-HT3 receptor antagonist. rsc.org Preclinical evaluation of BRL 43694 demonstrated its efficacy as an antiemetic agent in ferret models of cytotoxic drug-induced emesis. rsc.org While this compound is not a direct analogue of this compound, its success highlights the potential of the indazole scaffold in designing effective 5-HT3 receptor antagonists.

Enzyme Kinase Inhibition Profiles

The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. nih.govmdpi.comresearchgate.netsemanticscholar.orgnih.govresearchgate.netnih.govnih.gov Analogues of this compound, particularly those with a 3-amino-1H-indazol-6-yl-benzamide structure, have been systematically evaluated against a broad panel of kinases to determine their selectivity profile.

In one comprehensive study, a representative compound from this series was screened against a panel of 402 kinases. The results revealed a broad selectivity profile, with potent binding to several kinases, including FLT3, PDGFRα, and c-Kit. This suggests that this scaffold functions as a type-II kinase inhibitor, targeting the 'DFG-out' inactive conformation of the kinase.

The structure-activity relationship (SAR) of these 3-amino-1H-indazol-6-yl-benzamides indicated that modifications to different parts of the molecule could significantly impact potency and selectivity. For example, simple alkyl amide analogues showed a general loss of activity, with some exceptions.

Table 3: Kinase Inhibition Profile of a Representative 3-amino-1H-indazol-6-yl-benzamide (Compound 4)

Kinase TargetCellular EC50 (nM)Reference
FLT31
PDGFRα-T674M1
Kit-T670I3
Bcr-Abl-T315I13

Further studies on other indazole derivatives have also demonstrated potent inhibition of various kinases, including VEGFR-2, AXL kinase, and MAPK1, reinforcing the versatility of the indazole core in designing kinase inhibitors. mdpi.comresearchgate.netsemanticscholar.org

Tyrosine Kinase Inhibition (e.g., Akt, FLT3)

Indazole derivatives have been extensively investigated as inhibitors of tyrosine kinases, which play crucial roles in cell signaling and are often dysregulated in cancer.

The PI3K/AKT/mTOR signaling pathway is frequently overactive in cancer cells, promoting cell growth, proliferation, and survival. A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit this pathway. One notable compound, W24, demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Mechanistic studies confirmed that W24 inhibits the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis. nih.gov While not direct analogues of this compound, these findings highlight the potential of the indazole scaffold in targeting the Akt signaling cascade. Other research has also pointed to 1H-indazole-4,7-diones as dual inhibitors of both the activity and phosphorylation of Akt1. nih.gov

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is a validated therapeutic target in acute myeloid leukemia (AML). nih.gov Structural optimization of existing FLT3 inhibitors has led to the development of potent 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives. nih.gov The most potent of these, compound 8r , exhibited strong inhibitory activity against both wild-type FLT3 and its mutants, with nanomolar IC50 values. nih.gov Docking studies revealed that the indazole and benzimidazole (B57391) moieties of these compounds interact with key amino acid residues in the FLT3 active site. nih.gov

Another series of derivatives, (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine, were developed to overcome resistance to FLT3 inhibitors. Compound 10q from this series showed potent and selective inhibitory activity against FLT3-ITD-positive AML cells and was also effective against various FLT3 resistance mutations. mdpi.com

Inhibitory Activity of Indazole Analogues against FLT3
CompoundTargetIC50 (µM)Reference
8aFLT30.181 nih.gov
8eFLT30.154 nih.gov
8rFLT3Nanomolar range nih.gov
10qFLT3-ITDPotent and selective mdpi.com

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication and its overexpression is linked to various cancers. nih.gov Consequently, the development of selective PLK4 inhibitors is a promising strategy for cancer therapy. mdpi.com The indazole scaffold has proven to be a valuable core structure for potent PLK4 inhibitors.

Through virtual screening and fragment-based drug design, an indazole derivative, CZL-S092 , was identified as a highly potent PLK4 inhibitor with an IC50 value of 0.9 nM. nih.gov This compound also demonstrated significant antiproliferative activity against neuroblastoma cell lines. nih.gov

Another class of indazole-based PLK4 inhibitors is the (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones. An optimized compound from this series, CFI-400437 , exhibited an IC50 of 1.55 nM for PLK4 and showed significant tumor growth inhibition in a breast cancer xenograft model. nih.govresearchgate.net

Furthermore, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized as highly effective PLK4 inhibitors. Compound K22 from this series displayed remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM and potent anti-proliferative effects against breast cancer cells. mdpi.comnih.gov

Inhibitory Activity of Indazole Analogues against PLK4
CompoundPLK4 IC50Reference
CZL-S0920.9 nM nih.gov
CFI-4004371.55 nM nih.gov
K220.1 nM mdpi.comnih.gov

Syk Kinase Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its abnormal activation is associated with hematological malignancies, making it a viable therapeutic target. While specific studies on this compound analogues are limited, related heterocyclic structures incorporating an indazole-like core have shown promise. For instance, a series of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives were developed as potent Syk inhibitors. Compound 19q from this series demonstrated exceptional inhibitory activity against the Syk enzyme with an IC50 of 0.52 nM and exhibited antiproliferative effects in multiple hematological tumor cell lines. researchgate.net This highlights the potential for developing indazole-based compounds as effective Syk inhibitors.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of tryptophan. researchgate.net The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. researchgate.net A series of 1H-indazole derivatives were synthesized, with the most active compound, 2g , exhibiting an IC50 value of 5.3 μM. researchgate.net Docking studies have shown that the 1H-indazole core interacts effectively with the heme ferrous ion and key residues within the hydrophobic pockets of the IDO1 active site. researchgate.net The indazole scaffold is considered a high-affinity heme-binding structure for IDO1, suggesting its potential for the development of effective cancer immunotherapies. doaj.org

Other Preclinical Pharmacological Activities of Indazole Derivatives

Anti-inflammatory Properties

Indazole and its derivatives have demonstrated significant anti-inflammatory activity in preclinical models. In a study using the carrageenan-induced hind paw edema model in rats, indazole and its derivatives showed dose-dependent and time-dependent inhibition of inflammation. nih.govnih.gov The compound 5-aminoindazole (B92378), at a dose of 100 mg/kg, produced a maximum inhibition of 83.09%. nih.gov The anti-inflammatory mechanism of these compounds is believed to involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and scavenging of free radicals. nih.govnih.gov

Antimicrobial and Antiparasitic Effects

The indazole scaffold is also a promising basis for the development of new antimicrobial and antiparasitic agents.

A series of 2H-indazole derivatives were synthesized and tested against various pathogens. These compounds exhibited notable antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. researchgate.net Furthermore, two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23 , showed in vitro growth inhibition against the fungal pathogens Candida albicans and Candida glabrata. researchgate.net

Derivatives of 3-alkoxy-1-benzyl-5-nitroindazole have shown potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana in vitro, with IC50 values in the low micromolar to nanomolar range. nih.gov In an in vivo study using a BALB/c mouse model of cutaneous leishmaniasis caused by L. amazonensis, the indazole derivative NV6 demonstrated significant leishmanicidal activity. nih.govresearchgate.net Intralesional administration of NV6 led to a significant reduction in lesion development and parasite load, comparable to the effects of the control drug, amphotericin B. nih.govresearchgate.net

Antiparasitic Activity of Indazole Analogues against Leishmania species
CompoundParasite SpeciesIn vitro IC50 (µM)In vivo EfficacyReference
NV6L. amazonensis0.43 - 5.6Significant reduction in lesion size and parasite load nih.govresearchgate.net
3-alkoxy-1-benzyl-5-nitroindazolesL. infantum1.2 - 3.8Not reported nih.gov
3-alkoxy-1-benzyl-5-nitroindazolesL. mexicana1 - 2.2Not reported nih.gov

Antioxidant Potency

The antioxidant properties of indazole derivatives have been investigated through various in vitro assays, including the inhibition of lipid peroxidation and the scavenging of free radicals. A study on the anti-inflammatory and antioxidant activity of indazole and its amino and nitro derivatives provided insights into their potential to mitigate oxidative stress.

The study evaluated the ability of indazole, 5-aminoindazole, and 6-nitroindazole (B21905) to inhibit lipid peroxidation in a concentration-dependent manner. At a concentration of 200µg/ml, 5-aminoindazole and 6-nitroindazole demonstrated significant inhibition of lipid peroxidation, with rates of 81.25% and 78.75%, respectively. Indazole itself showed a 64.42% inhibition at the same concentration mdpi.com.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of these compounds was also assessed. 6-nitroindazole exhibited the highest degree of inhibition at 72.60% at a concentration of 200μg/ml. In comparison, indazole and 5-aminoindazole showed inhibitions of 57.21% and 51.21%, respectively, at the same concentration mdpi.com. These findings suggest that the presence and position of substituents on the indazole ring play a crucial role in the antioxidant capacity of these compounds.

Table 1: Antioxidant Activity of Indazole Analogues

CompoundConcentration (µg/ml)Lipid Peroxidation Inhibition (%) mdpi.comDPPH Scavenging Activity (%) mdpi.com
Indazole20064.4257.21
5-aminoindazole20081.2551.21
6-nitroindazole20078.7572.60

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

While specific studies on this compound analogues as TRPV1 antagonists are limited, broader research into indazole-containing compounds has revealed their potential in modulating the activity of the TRPV1 receptor, a key player in pain perception.

One area of research has focused on the development of dual antagonists for both TRPA1 and TRPV1 channels as a novel approach to pain management monash.edu. The co-expression of these channels in nociceptive primary sensory neurons suggests that their simultaneous inhibition could lead to enhanced analgesic effects monash.edu.

Furthermore, research has identified potent TRPV1 antagonists by modifying the structure of hit compounds. For instance, the conversion of a pyrrolidino group to a (hydroxyethyl)methylamino group in a series of phenoxyacetamide derivatives substantially improved their inhibitory activity against human TRPV1 researchgate.net. This highlights the importance of specific structural modifications in achieving potent TRPV1 antagonism. Although not directly involving an indazole core, this principle of structural optimization is relevant to the development of indazole-based TRPV1 antagonists.

Cannabinoid (CB1) Receptor Binding Activity

The indazole core is a common scaffold in a variety of synthetic cannabinoid receptor agonists (SCRAs) that exhibit high affinity for the cannabinoid 1 (CB1) receptor. These compounds are often characterized by a 1H-indazole-3-carboxamide moiety.

In vitro studies have been conducted to determine the CB1 receptor activity of various halogenated indazole SCRAs. A study using an AequoScreen® CB1 assay systematically examined the activity of 19 different SCRAs with a halogenated indazole core. The results indicated that analogues with a fluorine substitution at the 5-position of the indazole core generally had the lowest EC50 values, signifying higher potency japsonline.com.

The nature of the head moiety also influences CB1 receptor activity. For SCRAs with a methyl ester head group (MMB or MDMB), chlorinated analogues were found to be more potent than brominated analogues. Conversely, for SCRAs with an amide head group (AB or ADB), the opposite trend was observed japsonline.com. These findings underscore the intricate structure-activity relationships governing the interaction of indazole derivatives with the CB1 receptor.

Table 2: In vitro CB1 Receptor Activity of Selected Indazole Analogues

CompoundHead MoietyHalogenationPotency Trend japsonline.com
MMB/MDMB AnaloguesMethyl Ester5-FluoroHighest
5-ChloroModerate
5-BromoLower
AB/ADB AnaloguesAmide5-FluoroHighest
5-BromoModerate
5-ChloroLower

Nitric Oxide Synthase (NOS) Inhibition (for related indazole compounds)

Certain indazole compounds, particularly nitroindazoles, have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide, a key signaling molecule in various physiological processes.

7-Nitroindazole (7-NI) has been shown to be a potent and competitive inhibitor of rat brain NOS in vitro, with an IC50 of 0.9 +/- 0.1 microM. The inhibition is competitive with respect to the substrate L-arginine. The inhibitory potency of indazole derivatives is significantly influenced by the position of the nitro group on the indazole ring. Nitration at positions 5, 6, and 7 results in a graded increase in inhibitory potency, with 7-NI being the most potent among the tested compounds.

Other indazole derivatives also exhibit NOS inhibitory activity, albeit with lower potency compared to 7-NI. For example, 6-nitroindazole and 5-nitroindazole (B105863) have IC50 values of 31.6 +/- 3.4 microM and 47.3 +/- 2.3 microM, respectively. Unsubstituted indazole is a much weaker inhibitor, with an IC50 of 177.8 +/- 2.1 microM.

Table 3: Inhibitory Potency of Indazole Derivatives on Rat Cerebellar NOS

CompoundIC50 (µM)
7-Nitroindazole0.9 +/- 0.1
6-Nitroindazole31.6 +/- 3.4
5-Nitroindazole47.3 +/- 2.3
3-Chloroindazole100.0 +/- 5.5
3-Chloro 5-nitroindazole158.4 +/- 2.1
Indazole177.8 +/- 2.1

CC-Chemokine Receptor 4 (CCR4) Antagonism

A series of indazole arylsulfonamides has been synthesized and evaluated as allosteric antagonists of the human CC-Chemokine Receptor 4 (CCR4), a receptor implicated in inflammatory and allergic diseases. The structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the structural requirements for potent CCR4 antagonism.

The SAR investigations revealed that substitution at the C4 position of the indazole ring with methoxy- or hydroxyl-containing groups resulted in more potent antagonists. In contrast, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. The nature of the substituent at the N1 position was also found to be critical, with meta-substituted benzyl (B1604629) groups possessing an α-amino-3-[(methylamino)acyl]– group being the most potent.

One of the most potent compounds identified from this series was analogue 6 (GSK2239633A), which demonstrated high absorption in two species and was selected for further development nih.gov. These aryl sulfonamide antagonists are proposed to bind to an intracellular allosteric site on the CCR4 receptor nih.gov.

Mechanism of Action Moa Investigations of 1h Indazol 7 Yl Methyl Amine Analogues

Molecular Target Engagement and Validation

The therapeutic effects of (1H-Indazol-7-yl)-methyl-amine analogues are rooted in their ability to precisely interact with and validate specific molecular targets. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

The indazole nucleus is a key structural motif found in numerous compounds that exhibit a broad spectrum of bioactivities by interacting with various biological targets, including enzymes and receptors. samipubco.com The versatility of this scaffold allows for the development of ligands that can bind to different receptor types.

Similarly, other indazole-based derivatives have been designed to inhibit various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, through specific receptor-ligand interactions. nih.gov For instance, certain 1H-indazole derivatives have shown potent inhibition of FGFR1-3, with IC50 values in the micromolar range. nih.gov Another derivative demonstrated strong potency against EGFR and its T790M mutant, with IC50 values in the low nanomolar range. nih.gov These interactions underscore the indazole scaffold's role as a privileged structure in designing targeted kinase inhibitors.

Table 1: Interaction Energies of Indazole Derivatives with VEGFR2 Kinase

Ligand Total Interaction Energy (TIE) (kcal/mol)
Indole (B1671886) 6 -66.500
Pyrrole 2 -61.600
Triazole 5 -56.800
3,5-dimethylopyrazole 4 -56.200
Condensed pyrazole (B372694) 8 -36.500

This table is generated based on data from theoretical investigations of arylsulphonyl indazole derivatives as potential ligands of VEGFR2 kinase. nih.gov

A critical aspect of kinase inhibition by small molecules is their interaction with the hinge region of the kinase domain. This region connects the N- and C-lobes of the kinase and is crucial for the conformational changes required for catalytic activity. Many potent kinase inhibitors act by forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.

Indazole-based kinase inhibitors have been shown to effectively engage the hinge region of their target kinases. rsc.org In the case of VEGFR2, computational studies have revealed that certain 3-arylsulfonylindazole ligands can form a hydrogen bond with Cys919 in the hinge region. nih.gov Specifically, a ligand can be stabilized by two hydrogen bonds: N-H···O=CCys919 and N(H)···H-NCys919. nih.gov This interaction is a hallmark of many type II kinase inhibitors, which stabilize the inactive 'DFG-out' conformation of the kinase.

The ability of the indazole core to serve as a scaffold for presenting hydrogen bond donors and acceptors in a spatially favorable orientation is key to its success in kinase inhibition. The nitrogen atoms of the pyrazole ring within the indazole structure are particularly important for forming these critical hinge-binding interactions. mdpi.com The development of numerous indazole-containing kinase inhibitors, some of which have been approved for clinical use, highlights the effectiveness of this binding mode. rsc.orgresearchgate.net

Intracellular Signaling Pathway Modulation

Beyond direct target engagement, the therapeutic efficacy of this compound analogues is determined by their ability to modulate complex intracellular signaling networks. mdpi.com These compounds can trigger or inhibit specific pathways that control cell fate, leading to desired therapeutic outcomes such as apoptosis in cancer cells or altered neuronal signaling.

Several indazole derivatives have been shown to exert their anti-cancer effects by inducing programmed cell death, or apoptosis. samipubco.com One of the key mechanisms involves the activation of the intrinsic, or mitochondrial, apoptotic pathway. This pathway is often initiated by an increase in intracellular reactive oxygen species (ROS).

For example, a specific indazole derivative, compound 2f, was found to promote apoptosis in breast cancer cells through the ROS-mitochondrial apoptotic pathway. nih.gov Treatment with this compound led to a dose-dependent increase in apoptotic cells. nih.gov Mechanistically, this was associated with a decrease in the mitochondrial membrane potential (ΔΨm), an early event in the intrinsic apoptotic cascade. nih.govnih.gov The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspase cascades.

Furthermore, some novel indazole-based compounds have been identified as enhancers of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis in hepatocellular carcinoma cells. nih.govresearchgate.net These compounds were found to inhibit the interaction between MKK7 and TIPRL, leading to the activation of the MKK7/JNK signaling pathway, which in turn promotes apoptosis. nih.govresearchgate.net

Table 2: Effect of Indazole Derivative 2f on Apoptosis in 4T1 Cells

Concentration of 2f (μM) Percentage of Apoptotic Cells (%)
0 3.7
5 53.2

This table is generated based on data from a study on the anti-cancer effects of indazole derivatives. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, BAD). The balance between these opposing factions determines whether a cell lives or dies. Indazole derivatives can shift this balance towards apoptosis.

Studies have shown that treatment with certain indazole compounds leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov This altered ratio facilitates the permeabilization of the outer mitochondrial membrane and the subsequent activation of caspases. Another indazole derivative, W24, was found to induce apoptosis by regulating BAD and Bcl-xL. nih.gov

The tumor suppressor protein p53 is a master regulator of cell cycle arrest and apoptosis, often referred to as the "guardian of the genome." Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction is a promising strategy in cancer therapy. nih.gov In p53 wild-type tumors, the activation of p53 can lead to apoptosis, in part by modulating the expression of Bcl-2 family proteins. mdpi.comresearchgate.net For instance, p53 can induce the expression of the pro-apoptotic Bax gene. mdpi.com While direct inhibition of the p53/MDM2 pathway by this compound analogues is an area of ongoing research, the interplay between p53 activation and the Bcl-2 family provides a rationale for exploring such compounds as modulators of this critical tumor suppressor pathway. nih.govresearchgate.net

The versatility of the indazole scaffold also extends to the modulation of pathways involved in neurotransmission, making its derivatives potential candidates for treating neurological and psychiatric disorders. samipubco.com The serotonin (B10506) transporter (SERT) is a key protein in the regulation of serotonergic neurotransmission and is the primary target for many antidepressant medications.

The activity and plasma membrane localization of SERT are subject to complex regulation. For instance, its interaction with VAMP-2 (Vesicle-Associated Membrane Protein 2) can enhance the translocation of SERT to the cell surface, thereby increasing serotonin uptake. samipubco.com The Akt/PKB signaling pathway is also known to modulate SERT activity. samipubco.com While specific studies on this compound analogues are emerging, the known ability of the broader class of indazole derivatives to interact with components of neurotransmission pathways suggests a potential mechanism for altering neuronal signaling. samipubco.com This could involve direct interaction with transporters or receptors, or indirect modulation of the signaling cascades that regulate their function.

Allosteric Modulation Mechanisms of Receptor Function

Allosteric modulation represents a nuanced mechanism of drug action where a compound binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding event induces a conformational change in the receptor, which in turn alters the receptor's affinity or efficacy for its natural ligand. Allosteric modulators can be positive (enhancing the effect of the endogenous ligand), negative (diminishing the effect), or neutral (having no effect on their own but blocking other modulators). This mechanism offers the potential for greater receptor subtype selectivity and a more subtle "dimmer switch" approach to regulating physiological responses, as opposed to the "on/off" action of orthosteric agonists or antagonists.

Research into indazole derivatives has identified their capacity to function as allosteric modulators for G-protein coupled receptors (GPCRs). For instance, a series of indazole arylsulfonamides have been synthesized and characterized as antagonists of the CC-chemokine receptor 4 (CCR4). These compounds were found to bind to an intracellular allosteric site on the receptor, demonstrating that the indazole scaffold can be effectively utilized to target these less-conserved regulatory sites.

Furthermore, certain indazole derivatives have been investigated as modulators of the cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system. The indazole ring within these molecules plays a crucial role in stabilizing the active conformation of the receptor, thereby influencing its signaling activity. This interaction with "twin toggle switch" residues within the receptor showcases the ability of the indazole core to induce specific conformational changes necessary for allosteric modulation. While not acting as direct agonists, these indazole-based modulators can significantly influence the receptor's response to endogenous cannabinoids.

The ability of the indazole nucleus to serve as a scaffold for allosteric modulators highlights a significant avenue for the development of targeted therapeutics with potentially improved side-effect profiles compared to traditional orthosteric ligands.

Competitive Binding Dynamics at Enzyme Active Sites

A primary mechanism through which many indazole analogues exert their effects is through competitive inhibition of enzymes, particularly protein kinases. Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, and their dysregulation is a hallmark of many diseases, including cancer. The vast majority of kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, thereby preventing the enzyme from utilizing its primary substrate, adenosine triphosphate (ATP).

The indazole core is recognized as an effective "hinge-binding" fragment, a key characteristic for successful ATP-competitive kinase inhibition. The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain and is crucial for the binding of ATP. Indazole-containing compounds have been shown to form critical hydrogen bonds with the backbone of this hinge region, effectively anchoring the inhibitor within the active site and blocking ATP access.

Numerous studies have demonstrated the potent inhibitory activity of indazole derivatives against a wide array of protein kinases. This includes receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), as well as serine/threonine kinases like Aurora kinases and Polo-like kinase 4 (PLK4). The specificity of these interactions can be tuned by modifying the substituents on the indazole ring, which can form additional interactions with other regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding pocket.

For example, detailed structure-activity relationship (SAR) studies on indazole-based inhibitors of c-Jun N-terminal kinase 3 (JNK3) have elucidated the structural features that govern their potency and selectivity. These studies revealed that the orientation of substituents on the indazole ring can significantly impact the inhibitor's ability to fit within the active site and interact with key residues.

The following interactive table summarizes the inhibitory activity of various indazole analogues against a selection of protein kinases, highlighting their potency as competitive inhibitors.

Compound ClassTarget KinaseIC50 (nM)
Indazole-based InhibitorJNK312
Indazole-based Inhibitorp383
Indazole AnaloguePLK42.8
Indazole Amide DerivativeERK19.3 - 25.8
Indazole Amide DerivativeERK29.3 - 25.8
3-Aryl-indazole DerivativeTRKA1.6
Indazole DerivativeEGFR8.3
Indazole DerivativeEGFR T790M5.3

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Bimodal Mechanisms of Cellular Activity (e.g., Centriole Duplication Disruption)

Beyond their direct interaction with specific receptors or enzymes, indazole analogues can elicit complex cellular responses that can be described as bimodal, impacting multiple, distinct cellular processes to achieve a potent biological outcome. A prominent example of this is the dual induction of cell cycle arrest and apoptosis in cancer cells.

Many indazole derivatives have been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cells from entering mitosis and dividing, thereby halting proliferation. This effect is often linked to the inhibition of key cell cycle regulatory kinases, such as Aurora kinases and cyclin-dependent kinases (CDKs). Following this cell cycle arrest, the same compounds can then trigger the apoptotic cascade, leading to programmed cell death. This two-pronged attack—first halting cell division and then eliminating the arrested cells—is a highly effective anti-cancer strategy.

A more specific and critical bimodal mechanism involves the disruption of centriole duplication. Centrioles are essential for the formation of the centrosome, which acts as the primary microtubule-organizing center in animal cells and is crucial for the proper formation of the mitotic spindle during cell division. The number of centrioles is tightly regulated, and abnormalities in this number can lead to genomic instability and are frequently observed in cancer cells.

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. nih.govresearchgate.net Overexpression of PLK4 is linked to centriole amplification and tumorigenesis. nih.gov Indazole-based compounds have been developed as potent and selective inhibitors of PLK4. nih.govresearchgate.netnih.gov By inhibiting PLK4, these analogues disrupt the normal process of centriole formation, leading to a failure in mitosis. nih.gov This disruption of a fundamental cellular process represents a powerful therapeutic intervention. For instance, the indazole-based PLK4 inhibitor CFI-400945 has been investigated in clinical trials for breast cancer. nih.gov

The inhibition of PLK4 by indazole analogues can be considered a bimodal mechanism in that it not only halts the cell cycle by preventing proper spindle formation but also can lead to mitotic catastrophe and subsequent cell death due to the inability of the cell to correctly segregate its chromosomes. This targeted disruption of centriole duplication, a process often dysregulated in cancer, exemplifies a sophisticated mechanism of action for this class of compounds.

Computational and Chemoinformatics Studies in the Discovery of 1h Indazol 7 Yl Methyl Amine Analogues

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding ligand-receptor interactions and predicting the binding affinity of novel compounds. For indazole derivatives, docking studies have been successfully employed to identify potential biological targets and elucidate binding modes.

For instance, a series of novel 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW) to evaluate their potential effectiveness. nih.govresearchgate.net The analysis revealed that specific derivatives exhibited high binding energies, suggesting strong interactions with the protein's active site. nih.govresearchgate.net Similarly, docking studies of substituted indazole derivatives against the breast cancer aromatase enzyme (PDB: 3EQM) identified compounds with significant binding affinities, highlighting their potential as anti-breast cancer agents. derpharmachemica.com Key interactions with active site residues, such as Arg115 and Met374, were observed for the most promising compounds. derpharmachemica.com

In the context of infectious diseases, docking simulations predicted the binding modes of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione reductase (TryR), a crucial enzyme for the parasite's survival. tandfonline.com These computational predictions were in good agreement with experimental antileishmanial activity. tandfonline.com Furthermore, molecular docking has been applied to screen indazole scaffolds against tyrosine kinase VEGFR-2, a key target in angiogenesis, identifying several compounds with favorable binding energies and interaction patterns within the ATP binding site. biotech-asia.org

Table 1: Examples of Molecular Docking Studies on Indazole Analogues

Compound Series Target Protein PDB ID Key Findings
3-Carboxamide indazoles Renal cancer-related protein 6FEW Derivatives 8v, 8w, and 8y showed the highest binding energies. nih.govresearchgate.net
Substituted indazoles Breast cancer aromatase 3EQM Compound 5f displayed the highest binding energy (-8.0 kcal/mol) and interacted with Arg115. derpharmachemica.com
3-chloro-6-nitro-1H-indazoles Leishmania infantum TryR 2JK6 Active compounds showed stable binding within the enzyme's active site. tandfonline.com
Indazole scaffolds VEGFR-2 Tyrosine Kinase 4AGD, 4AG8 Compounds SMO, SBS, and SOT showed significant binding scores against 4AGD. biotech-asia.org

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. This rational approach has been instrumental in the development of potent and selective indazole-based inhibitors.

A notable example is the use of SBDD to discover inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are validated targets in cancer therapy. nih.gov Using the crystal structure of an inhibitor co-crystallized with FGFR1 (PDB: 3WJ6), researchers were able to identify an indazole-based pharmacophore. nih.gov This led to the synthesis of a library of indazole-containing fragments that showed inhibitory activity against FGFR1-3 in the micromolar range with excellent ligand efficiencies. nih.govnih.gov Further optimization based on the crystal structure of a synthesized inhibitor (7n) bound to FGFR1 led to the discovery of a highly potent inhibitor with an IC50 value of 2.9 nM. researchgate.net

SBDD has also guided the development of indazole derivatives as inhibitors for other kinases. For example, a structure-guided design approach was used to develop 1H-indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase, resulting in compounds with strong potencies against mutant EGFR. nih.gov Similarly, a structure-based computational method led to the discovery of novel 1H-indazoles as selective pan-Janus kinase (JAK) inhibitors with a unique binding mode. nih.gov These studies underscore the power of SBDD in leveraging structural insights to rationally modify the indazole scaffold for improved potency and selectivity.

Ligand-Based and Structure-Based Virtual Screening Strategies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. VS can be either ligand-based or structure-based, depending on the available information.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules to identify new ones with similar properties. This approach is particularly useful when the 3D structure of the target is not available. researchgate.net For example, a ligand-based pharmacophore model was generated from known Estrogen Receptor Alpha (ERα) inhibitors to screen a library of Asymmetrical Hexahydro-2H-Indazole Analogues of Curcumin (B1669340) (AIACs). researchgate.netugm.ac.id This screening identified several AIACs as potential hits for ERα inhibition. researchgate.netugm.ac.id Another study used a known indole-based inhibitor of M. tuberculosis DNA gyrase as a template for a structural similarity search, leading to the identification of new active scaffolds. acs.orgnih.gov

Structure-based virtual screening (SBVS) , or docking-based screening, uses the 3D structure of the target protein to dock and score compounds from a library. mdpi.com This method has been applied in the discovery of indazole-based inhibitors. For instance, a fragment-based virtual screening strategy was employed to design novel indazole derivatives as potent histone deacetylase (HDAC) inhibitors, leading to the identification of compounds with nanomolar inhibitory activity. nih.gov Both ligand- and structure-based approaches were combined to screen for novel antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel, demonstrating the power of integrating different VS methods. mdpi.com

Pharmacophore Modeling for Hit Identification and Optimization

A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for a ligand's biological activity. Pharmacophore models are valuable tools for virtual screening, hit identification, and lead optimization. dovepress.com

In the search for indazole-based therapeutics, pharmacophore modeling has been effectively utilized. A five-point pharmacophore hypothesis was generated for a series of indazole derivatives acting as HIF-1α inhibitors, which can be used to design new potent compounds. nih.gov For the discovery of novel ERα inhibitors, a pharmacophore model consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions was developed and used to screen a library of indazole analogues. ugm.ac.id

The de novo design of FGFR kinase inhibitors also benefited from pharmacophore modeling. By analyzing the interactions of a known inhibitor within the FGFR1 active site, key pharmacophoric features were identified, which guided the generation of an active indazole-based pharmacophore. nih.gov This demonstrates how pharmacophore models, whether derived from a set of active ligands or a ligand-protein complex, serve as a crucial blueprint for designing new molecules with desired biological activity. nih.govunicamp.br These models help prioritize compounds for synthesis and testing, thereby streamlining the drug discovery process. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the conformational flexibility of ligands and proteins, the stability of ligand-protein complexes, and the thermodynamics of binding.

For indazole derivatives, MD simulations have been used to validate docking results and to gain a deeper understanding of their interactions with target proteins. For example, an MD simulation of a potent indazole-based HIF-1α inhibitor bound to its target showed that the complex remained stable in the active site. nih.gov In another study, MD simulations were performed on 3-chloro-6-nitro-1H-indazole derivatives complexed with Leishmania trypanothione reductase, confirming the stability of the complexes in a simulated biological environment. tandfonline.com

MD simulations were also crucial in evaluating novel thiazolyl-indazole derivatives as potential inhibitors for the SARS-CoV-2 main protease (MPro). nih.gov The simulations helped to assess binding affinity and interactions, revealing that binding was driven by specific interactions like π-stacking with His41. nih.gov Similarly, the stability of a promising indazol-pyrimidine hybrid within the binding site of the c-Kit tyrosine kinase was confirmed through MD simulations, which showed the bound complex adopted a more stable conformation compared to the unbound protein. mdpi.com These studies highlight the importance of MD simulations in assessing the dynamic behavior and stability of ligand-receptor complexes, which is critical for rational drug design.

Table 2: Application of Molecular Dynamics (MD) Simulations for Indazole Analogues

Compound/Derivative Target Protein Simulation Findings
Indazole derivative (Compound 39) HIF-1α Showed good binding efficiency and stability in the active site. nih.gov
3-chloro-6-nitro-1H-indazole (Compound 13) Leishmania Trypanothione Reductase (TryR) The TryR-13 complex remained in good equilibrium with minimal structural deviation. tandfonline.com
Indazol-pyrimidine hybrid (Compound 5f) c-Kit tyrosine kinase The 5f-c-KIT complex adopted a more stable conformation than the apo-protein. mdpi.com
Thiazolyl-indazole derivatives SARS-CoV-2 MPro Binding was driven by π-stacking with His41 and S/π interactions with Met49 and Met165. nih.gov

In Silico ADME Prediction for Early Stage Compound Prioritization

In the early stages of drug discovery, it is crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. Poor ADME profiles are a major cause of late-stage clinical trial failures. In silico ADME prediction models provide a rapid and cost-effective way to assess these properties, allowing for the prioritization of compounds with more favorable pharmacokinetic profiles. researchgate.net

Computational studies on indazole scaffolds have incorporated ADME predictions to aid in the selection of promising candidates. For a series of newly designed indazole scaffolds targeting VEGFR-2, a comprehensive in silico ADME prediction was carried out. biotech-asia.org The analysis evaluated various parameters, including intestinal absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 (CYP) enzymes. biotech-asia.orgjaptronline.com The results suggested that the designed indazole scaffolds were likely to possess good oral bioavailability and acceptable ADME risk profiles. biotech-asia.org

By integrating ADME predictions early in the design-synthesis-test cycle, researchers can filter out compounds that are likely to fail due to poor pharmacokinetics. This early-stage prioritization helps to focus resources on developing indazole analogues that not only have high potency and selectivity for their biological target but also possess the necessary drug-like properties to be effective therapeutic agents.

Future Research Directions and Translational Perspectives for 1h Indazol 7 Yl Methyl Amine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of (1H-Indazol-7-yl)-methyl-amine and its derivatives is geared towards methods that are not only efficient but also environmentally sustainable. Traditional synthetic routes for indazoles, while effective, often rely on transition-metal catalysts and harsh reaction conditions. nih.gov Emerging research focuses on "green chemistry" approaches to mitigate these issues. benthamdirect.comrsc.orgsamipubco.com

Key future directions include:

Catalyst Innovation: Development of novel catalytic systems, including earth-abundant metal catalysts or even metal-free conditions, to replace precious metals like palladium. benthamdirect.comresearchgate.net

Photochemistry and Electrochemistry: Utilizing visible light photochemistry or electrochemical methods offers sustainable alternatives for constructing the indazole ring, often proceeding under mild, ambient conditions. rsc.orgorganic-chemistry.org

Flow Chemistry: Implementing continuous flow synthesis can enhance safety, improve reaction control, and facilitate easier scaling-up of production compared to traditional batch processes.

These advancements aim to make the synthesis of this compound derivatives more cost-effective, safer, and aligned with principles of sustainable chemical manufacturing.

Design and Synthesis of Next-Generation this compound Analogues with Improved Selectivity and Potency

The this compound scaffold is a privileged structure in drug discovery, serving as a template for developing next-generation therapeutic agents. nih.gov The primary goal is to design analogues with superior potency against their intended biological target and high selectivity to minimize off-target effects.

Future design strategies will heavily rely on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core—by altering substituents on the indazole ring and the methyl-amine side chain—is crucial for understanding how structural changes affect biological activity. nih.govacs.org Comprehensive SAR studies will guide the optimization of lead compounds.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD allows for the rational design of analogues that fit precisely into the target's binding site, enhancing potency and selectivity. This has been a successful approach for developing indazole-based kinase inhibitors. nih.gov

Fragment-Based Drug Design (FBDD): This technique involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound, a strategy well-suited for the indazole scaffold.

Key Areas for Analogue Design
Modification SiteObjectiveExample Strategy
Indazole Ring (Positions 3, 4, 5, 6)Enhance target binding, modulate physicochemical properties.Introduce halogen atoms or small alkyl groups to explore specific pockets in the target protein. acs.org
N1-Position of IndazoleImprove potency and pharmacokinetic properties.Add substituted benzyl (B1604629) groups to interact with solvent-exposed regions of the target. acs.org
Methyl-amine MoietyOptimize binding interactions and cell permeability.Incorporate the amine into a larger heterocyclic structure or modify the linker length.

Exploration of Multi-Targeting Strategies for Complex Pathologies

Complex diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. A multi-target drug, which is designed to interact with several targets simultaneously, can offer a more effective therapeutic approach than a single-target agent. nih.gov The indazole scaffold is an excellent starting point for designing such multi-target ligands. nih.gov

Future research will focus on:

Molecular Hybridization: This strategy involves covalently linking the this compound pharmacophore with another distinct pharmacophore known to act on a different target. nih.govresearchgate.net For example, combining it with a moiety known to inhibit a different class of kinases could yield a potent dual-kinase inhibitor for cancer therapy. nih.gov

Scaffold-Based Design: By analyzing the binding modes of the indazole core in different targets, medicinal chemists can design single molecules that retain the necessary interactions to inhibit multiple proteins. This has been explored for designing dual inhibitors of FGFR and DDR kinases in lung cancer. nih.gov

These strategies aim to develop therapeutics that can combat disease complexity and potentially overcome drug resistance mechanisms.

Advanced Computational Integration for Predictive Modeling in Drug Discovery

Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process and reducing costs. nih.gov For this compound, integrating advanced computational models will be critical for future development.

Key computational approaches include:

Molecular Docking and Simulation: These methods predict how a designed analogue will bind to its target protein, providing insights into the specific molecular interactions that confer activity. mdpi.com This helps prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of potency for newly designed analogues.

Predictive ADMET Modeling: A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or toxicity (ADMET). In silico ADMET models can predict these properties early in the design phase, allowing chemists to modify the structure of this compound analogues to improve their drug-like characteristics. researchgate.netbhsai.orgnih.gov Machine learning and AI-driven platforms are increasingly used for more accurate ADMET prediction. simulations-plus.com

Computational Tools in the Drug Discovery Pipeline
Tool/MethodApplicationImpact on this compound Research
Virtual ScreeningScreen large libraries of virtual compounds to identify potential hits.Rapidly identifies new derivatives with high predicted binding affinity.
Molecular DynamicsSimulate the movement of the ligand-protein complex over time.Confirms the stability of binding interactions predicted by docking.
ADMET PredictionForecast properties like solubility, permeability, metabolism, and toxicity.Reduces late-stage failures by flagging compounds with poor drug-like properties. researchgate.netnih.gov

Investigation of Novel Biological Targets for this compound Derivatives

While indazole derivatives are well-known for their activity against protein kinases, the full therapeutic potential of the this compound scaffold is likely not yet fully realized. bohrium.comnih.gov Future research should aim to identify novel biological targets for this class of compounds, potentially uncovering new therapeutic indications.

Promising avenues for target discovery include:

Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based models of disease without a preconceived target. If a derivative of this compound shows a desirable effect (e.g., stopping cancer cell growth), subsequent studies can identify the molecular target responsible for this effect.

Chemical Proteomics: This powerful technique uses a modified version of the small molecule as a "bait" to capture its binding partners from a complex cell lysate. rsc.orgnih.gov The captured proteins are then identified using mass spectrometry. mdpi.com Applying chemical proteomics to this compound could reveal unexpected targets and mechanisms of action. researchgate.netresearchgate.net

Target Deconvolution: For compounds identified through phenotypic screens, various methods can be used to pinpoint the specific biological target. This includes analyzing changes in gene or protein expression, or using genetic techniques to identify proteins whose modification mimics the effect of the compound.

The discovery of new targets for this compound derivatives could significantly expand their application in medicine, opening up possibilities for treating a wider range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1H-Indazol-7-yl)-methyl-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, LiAlH4 in dry ethyl ether is effective for reducing intermediates like 7-phenoxyheptan-1-amine to yield amine derivatives . Optimization involves monitoring reaction progress with TLC (e.g., SiO2 plates, Hexane:CH2Cl2 = 8:2) and adjusting temperature/pH to enhance yield .
  • Key Parameters : Purity assessment via melting point (e.g., 164–167°C ) and FTIR spectroscopy (e.g., peaks at 3049 cm<sup>-1</sup> for N-H stretches ).

Q. How should this compound be characterized to confirm structural integrity?

  • Techniques :

  • 1H NMR : Analyze aromatic protons (δ 7.82 ppm for indazole protons) and methylamine groups (δ 2.20 ppm) .
  • Mass Spectrometry : Confirm molecular weight via [M+H]<sup>+</sup> peaks (e.g., m/z 243.37 for C14H11FN2O analogs) .
  • FTIR : Identify functional groups (e.g., 1600 cm<sup>-1</sup> for C=N stretches) .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

  • Approach : Screen for receptor binding affinity using fluorescence polarization or radioligand displacement assays. For analogs like benzimidazole derivatives, IC50 values against target enzymes (e.g., kinases) are calculated via dose-response curves .
  • Data Interpretation : Compare activity to reference compounds (e.g., guanidine derivatives with EC50 < 10 µM ).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

  • Tools : Use SHELXL for small-molecule refinement and WinGX for data processing . For example, anisotropic displacement ellipsoids in ORTEP visualizations clarify bond angles and torsional strain .
  • Workflow :

Collect high-resolution X-ray diffraction data.

Refine using SHELXL with hydrogen atom constraints.

Validate geometry with Mercury (Cambridge Structural Database metrics) .

Q. How should researchers address contradictions in synthetic yields or spectroscopic data across studies?

  • Strategies :

  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere for LiAlH4 reactions ).
  • Data Triangulation : Cross-validate NMR peaks with computational predictions (e.g., ChemDraw simulations) and literature analogs (e.g., 1-methyl-1H-indazol-4-amine, InChI: 1S/C8H9N3 ).
    • Case Study : Discrepancies in logP values (e.g., 0.973 vs. predicted 1.2) may arise from measurement methods (Joback vs. Crippen calculations) .

Q. What computational methods are effective for modeling the pharmacokinetic properties of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., topological polar surface area < 60 Ų ).
  • Molecular Dynamics : Simulate ligand-receptor interactions with GROMACS for derivatives like benzamide guanidines .
    • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50 data .

Q. How can open-data practices enhance reproducibility in studies involving this compound?

  • Guidelines :

  • FAIR Principles : Share raw NMR, XRD, and HPLC data via repositories like Zenodo .
  • Metadata Standards : Include synthesis protocols (e.g., molar ratios, catalysts) and spectral acquisition parameters (e.g., NMR field strength) .
    • Ethical Considerations : Anonymize sensitive data while complying with institutional review boards for pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.